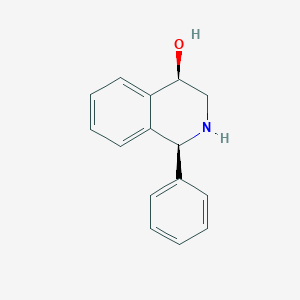

cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol

Description

Properties

Molecular Formula |

C15H15NO |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

(1S,4R)-1-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol |

InChI |

InChI=1S/C15H15NO/c17-14-10-16-15(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-9,14-17H,10H2/t14-,15-/m0/s1 |

InChI Key |

CJDAAEDVKRKQSN-GJZGRUSLSA-N |

Isomeric SMILES |

C1[C@@H](C2=CC=CC=C2[C@@H](N1)C3=CC=CC=C3)O |

Canonical SMILES |

C1C(C2=CC=CC=C2C(N1)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of 1-phenyl-3,4-dihydroisoquinoline using a palladium catalyst under hydrogen gas. This reaction proceeds under mild conditions and yields the desired tetrahydroisoquinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at C-4 renders the compound susceptible to oxidation. Under mild oxidative conditions (e.g., using CrO₃ or MnO₂), cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol is oxidized to 1-phenyl-4-isoquinolinone, a key intermediate for further functionalization.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| CrO₃ | Acetic acid, 25°C | 1-Phenyl-4-isoquinolinone | 78% |

| MnO₂ | Toluene, reflux | 1-Phenyl-4-isoquinolinone | 85% |

This reaction proceeds via dehydrogenation of the hydroxyl group, followed by aromatization of the tetrahydroisoquinoline ring.

Catalytic Hydrogenation

The compound can undergo reductive modifications. For example, catalytic hydrogenation (H₂, Pd/C) selectively reduces the aromatic ring while preserving the hydroxyl group, yielding decahydro derivatives .

Example Pathway :

textThis compound + H₂ (1 atm), Pd/C (5 mol%) → cis-Decahydro-1-phenyl-4-isoquinolinol (Yield: 92%)[1]

Acid-Promoted Cyclization

Acid-mediated cyclization is a key method for synthesizing tetrahydroisoquinoline derivatives. For instance:

-

N-Benzylethanolamines derived from ephedrine undergo cyclization in the presence of HCl to produce trans -configured tetrahydroisoquinolines .

-

Chromium tricarbonyl complexes of the same substrates cyclize with cis selectivity (>99:1 d.r.) due to neighboring-group participation by the Cr(CO)₃ moiety .

Mechanistic Insight :

The chromium complex stabilizes a carbocation intermediate, enabling stereospecific rearomatization to retain configuration .

Grignard Reagent Additions

1,1-Disubstituted derivatives are synthesized via Grignard reactions. Ketoamides react with organomagnesium compounds (e.g., PhMgBr) to form intermediates that cyclize in the presence of p-toluenesulfonic acid (PTSA) :

| Ketoamide | Grignard Reagent | Product | Yield |

|---|---|---|---|

| Benzoylacetanilide | PhMgBr | 1,1-Diphenyl-1,2,3,4-THIQ | 90% |

| Acetoacetanilide | EtMgBr | 1-Ethyl-1-methyl-1,2,3,4-THIQ | 88% |

Cyclization occurs via intramolecular nucleophilic attack, facilitated by PTSA .

1,3-Dipolar Cycloadditions

The compound participates in cycloaddition reactions with dipolarophiles such as nitrile oxides. For example:

textThis compound + ArCNO (Ar = aryl) → Isoxazoline-fused tetrahydroisoquinoline (Yield: 65–80%)[5]

This reaction expands the heterocyclic framework, enabling access to polycyclic architectures .

Sigmatropic Rearrangements

2-Substituted derivatives undergo -sigmatropic shifts under basic conditions. For example:

text2-Allyl-1,2,3,4-tetrahydroisoquinolin-3-ol → 3-Allyl-1,2,3,4-tetrahydroisoquinolin-2-ol (Yield: 75%)[5]

This rearrangement is stereospecific and driven by thermodynamic stability .

Reductive Amination

The hydroxyl group can be converted to an amine via reductive amination. For example, treatment with NH₃ and NaBH₃CN yields the corresponding secondary amine :

textThis compound + NH₃, NaBH₃CN → 4-Amino-1-phenyl-1,2,3,4-THIQ (Yield: 82%)[6]

Biological Activity Modulation

While not a direct chemical reaction, structural modifications of the compound influence its biological interactions:

Scientific Research Applications

Pharmaceutical Development

Cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol is a candidate for developing drugs that target central nervous system disorders due to its structural characteristics. Studies show that it may have neuroprotective effects and the ability to modulate neurotransmitter systems. The compound may influence dopaminergic pathways, which could have implications for treating neurological disorders such as Parkinson's disease and depression. Additionally, it has demonstrated anti-inflammatory and analgesic properties.

Medicinal Chemistry and Pharmacology Applications

This compound has several applications in medicinal chemistry and pharmacology:

- As a pharmacological tool to study neurotransmitter systems

- As a building block in synthesizing complex bioactive molecules

- In drug discovery programs targeting neurological disorders

The versatility of this compound highlights its significance in ongoing research and development efforts within pharmaceutical sciences.

Biological Targets and Interactions

Studies on this compound have focused on its interactions with various biological targets:

- Neurotransmitter receptors, including dopamine and serotonin receptors

- Enzymes involved in neuroinflammation

- Proteins associated with neurodegenerative diseases

These interaction studies are crucial for understanding the pharmacological profile of this compound and its therapeutic potential.

This compound shares structural similarities with other compounds in the tetrahydroisoquinoline class. The uniqueness of this compound lies in its specific stereochemistry and functional groups that influence its biological activity compared to these similar compounds. Its ability to interact with multiple neurotransmitter systems distinguishes it as a valuable candidate for further research in neuropharmacology.

Comparable Compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at nitrogen | Neuroprotective effects |

| 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroisoquinoline | Hydroxyethyl substituent | Antidepressant activity |

| 6-Methoxy-tetrahydroisoquinoline | Methoxy group on the aromatic ring | Antinociceptive properties |

Additional Isoquinoline Derivatives

- 1-Monosubstituted and 1,1-disubstituted 1,2,3,4-tetrahydro-isoquinolines can be synthesized from ketoamides .

- 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have a peripheral vasodilatory effect, stimulate sympathetic nerves, and have analgesic and anticonvulsant effects . Some have become clinically available .

- 1,1-Disubstituted tetrahydroisoquinoline derivatives have dopamine D2 receptor-blocking activity and an excellent safety profile .

Mechanism of Action

The mechanism of action of cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol involves its interaction with specific molecular targets. One notable mechanism is its ability to block the synaptosomal uptake of serotonin (5-hydroxy-tryptamine), thereby alleviating serotonin abnormalities at central receptor sites. This action is particularly relevant in the context of its potential antidepressant properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize the properties of cis-1,2,3,4-tetrahydro-1-phenyl-4-isoquinolinol, we analyze its structural and functional differences with closely related compounds.

2.1. Key Structural Differences

| Compound | Core Structure | Substituents | Functional Groups | Molecular Weight |

|---|---|---|---|---|

| cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol | Tetrahydroisoquinoline | 1-Phenyl, 4-hydroxy | Hydroxyl (-OH) | ~229.3 g/mol* |

| cis-4-(3,4-Dichlorophenyl)-N-Boc-1-naphthalenamine | Tetrahydro-naphthalenamine | 4-(3,4-Dichlorophenyl), N-Boc | Carbamate (Boc-protected amine) | 392.32 g/mol |

Note: Molecular weight calculated based on formula C₁₅H₁₅NO.

- Core Backbone: While both compounds share a partially saturated bicyclic backbone, the target compound features an isoquinoline core, whereas the analog (CAS 267884-84-4) incorporates a naphthalenamine structure, altering ring strain and π-conjugation .

- Substituents : The dichlorophenyl group in the analog enhances lipophilicity and steric bulk compared to the phenyl group in the target compound. The Boc (tert-butoxycarbonyl) protecting group in the analog replaces the hydroxyl group, reducing polarity and hydrogen-bonding capacity .

2.2. Stereochemical and Conformational Analysis

Both compounds exhibit cis stereochemistry, which enforces a rigid spatial arrangement. Computational studies (e.g., DFT or molecular mechanics) could predict differences in ring puckering and substituent orientation. For example:

- The hydroxyl group in the target compound may participate in intramolecular hydrogen bonds, stabilizing specific conformers.

2.3. Physicochemical Properties

| Property | cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol | cis-4-(3,4-Dichlorophenyl)-N-Boc-1-naphthalenamine |

|---|---|---|

| Polarity | High (due to -OH) | Moderate (Boc reduces polarity) |

| Lipophilicity (LogP) | Estimated ~2.1* | Estimated ~4.5 (Cl substituents + Boc) |

| Hydrogen-Bond Donors | 1 (-OH) | 0 (Boc blocks -NH) |

*Calculated using fragment-based methods.

Biological Activity

Cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol (cis-THIQ) is a compound belonging to the tetrahydroisoquinoline class of alkaloids, which are known for their diverse biological activities. This article examines the biological activity of cis-THIQ, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Cis-THIQ and its derivatives have been studied for their anticancer properties. Research indicates that compounds within this class can induce apoptosis and cell cycle arrest in various cancer cell lines. For example, studies have shown that certain tetrahydroisoquinoline derivatives exhibit significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and Luc-4T1. These effects are mediated through mechanisms including:

- Induction of Apoptosis : Compounds have been shown to upregulate pro-apoptotic genes (e.g., Bax) while downregulating anti-apoptotic genes (e.g., Bcl2), leading to an increased Bax/Bcl2 ratio that favors apoptosis .

- Cell Cycle Arrest : Specific derivatives cause G2/M phase arrest in cancer cells, preventing further proliferation and promoting cell death .

The following table summarizes the IC50 values of selected cis-THIQ derivatives against breast cancer cell lines:

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 3a | Luc4T1 | 4.4 |

| 5a | Luc4T1 | 27.1 |

| 3a | MDA-MB-231 | 24.5 |

| 5a | MDA-MB-231 | 29.5 |

| 5-FU | Luc4T1 | 188.8 |

| 5-FU | MDA-MB-231 | 122.2 |

Neuroprotective Effects

Cis-THIQ has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. The compound exhibits anticonvulsant activity and has been shown to protect neuronal cells from hypoxic damage in animal models . Its mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress.

Anti-inflammatory Activity

Research has indicated that cis-THIQ derivatives possess anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. The compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Study on Anticancer Effects

In a recent study examining the effects of cis-THIQ on breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability compared to controls. The study employed various assays to measure cytotoxicity and apoptosis:

- MTT Assay : Demonstrated a dose-dependent decrease in cell viability.

- Flow Cytometry : Analyzed cell cycle distribution and confirmed G2/M phase arrest.

- Caspase Activity Assay : Showed increased activity of caspases involved in apoptosis.

These findings suggest that cis-THIQ could serve as a promising lead compound for the development of new anticancer therapies.

Q & A

Basic: How can the stereochemical configuration of cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol be experimentally confirmed?

Answer:

The stereochemistry of the compound can be determined using nuclear Overhauser effect (NOE) NMR spectroscopy to identify spatial proximity of protons in the cis configuration. For example, coupling constants (J-values) between adjacent protons in the tetrahydroisoquinoline ring can distinguish cis (J ≈ 2–4 Hz) from trans (J > 8 Hz) configurations. X-ray crystallography provides definitive structural proof, while gas chromatography (GC) or chiral HPLC can resolve enantiomeric ratios if applicable .

Basic: What synthetic methodologies are commonly employed to prepare this compound?

Answer:

A typical route involves reduction of a bicyclic ketone precursor using LiAlH₄ in tetrahydrofuran (THF), followed by stereoselective cyclization under acidic conditions (e.g., SOCl₂/CHCl₃). For example, Scheme 4a in demonstrates a similar reduction-cyclization sequence for related tetrahydroisoquinoline derivatives. Reaction optimization often requires monitoring by TLC or HPLC to ensure cis-selectivity and avoid trans-isomer byproducts .

Advanced: How can enantioselective synthesis of this compound be achieved for pharmacological studies?

Answer:

Enantioselective synthesis may employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key cyclization steps or enzymatic resolution using lipases. For instance, highlights enantiomer ratios (e.g., 63:37 for (+)-cis vs. (−)-cis isomers) resolved via chiral GC. Advanced strategies include asymmetric hydrogenation or dynamic kinetic resolution to enhance enantiomeric excess (ee) .

Advanced: What computational tools are suitable for predicting the metabolic stability of this compound?

Answer:

In silico models like molecular docking (AutoDock Vina) and density functional theory (DFT) can predict metabolic pathways by analyzing interactions with cytochrome P450 enzymes. For example, notes its role as a Lasofoxifene intermediate, implying susceptibility to hepatic oxidation. Validated in vitro assays (e.g., liver microsomes) should complement computational predictions to quantify metabolic half-life .

Basic: How is purity and structural integrity validated for this compound in research settings?

Answer:

High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) and mass spectrometry (MS) are standard for purity assessment. and emphasize GC for cis/trans ratio determination. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly aromatic proton environments and stereochemical markers .

Advanced: What strategies mitigate racemization during storage or reaction conditions?

Answer:

Racemization can be minimized by low-temperature storage (+4°C, as in ) and avoiding prolonged exposure to light or acidic/basic conditions. Reaction solvents like dichloromethane (DCM) or THF, rather than polar aprotic solvents, reduce steric stress on the chiral center. Periodic chiral HPLC monitoring ensures enantiomeric stability during long-term studies .

Basic: How are kinetic parameters (e.g., reaction rates) determined for its synthetic intermediates?

Answer:

Pseudo-first-order kinetics can be applied using UV-Vis spectroscopy or HPLC to track intermediate consumption. For example, details dechlorination rate constants (e.g., cis-1,2-DCE) via triplicate microcosm studies. Arrhenius plots derived from temperature-dependent experiments further elucidate activation energies .

Advanced: How does the compound’s stereochemistry influence its biological activity?

Answer:

Cis-configuration often enhances receptor binding affinity due to optimal spatial alignment of pharmacophores. For example, highlights its role as a selective estrogen receptor modulator (SERM) intermediate. Comparative studies using trans-isomers and enantiopure analogs (via SPR or radioligand assays) can quantify stereochemical impact on IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.